molecular formula C19H17ClN2O5S B12410449 Steroid sulfatase-IN-4

Steroid sulfatase-IN-4

Cat. No.: B12410449
M. Wt: 420.9 g/mol
InChI Key: FNMHDFLXMHWFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steroid sulfatase-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with a steroid backbone, which undergoes various chemical transformations such as sulfonation, oxidation, and esterification . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired chemical modifications .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Steroid sulfatase-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific transformations. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of these groups yields alcohols .

Properties

Molecular Formula

C19H17ClN2O5S

Molecular Weight

420.9 g/mol

IUPAC Name

[2-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate

InChI

InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-15(12)22(2)19(23)18-10-9-16(26-18)13-7-8-17(14(20)11-13)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25)

InChI Key

FNMHDFLXMHWFAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OS(=O)(=O)N)Cl

Origin of Product

United States

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